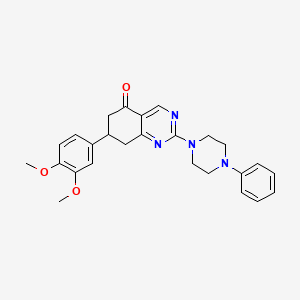![molecular formula C21H20F3N3O3S B15022473 3-(4-Furan-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-N-[2-(4-methoxy-phenyl)-ethyl]-propionamide](/img/structure/B15022473.png)
3-(4-Furan-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-N-[2-(4-methoxy-phenyl)-ethyl]-propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(4-methoxyphenyl)ethyl]propanamide is a complex organic compound that features a furan ring, a pyrimidine ring with a trifluoromethyl group, and a sulfanyl linkage to a propanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(4-methoxyphenyl)ethyl]propanamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a furan derivative and a trifluoromethylated precursor under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with the pyrimidine ring.
Amidation Reaction: The final step involves the coupling of the sulfanyl-pyrimidine intermediate with a 4-methoxyphenyl ethylamine derivative to form the propanamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the amide group, potentially leading to the formation of amines or reduced pyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced pyrimidine derivatives
Substitution: Various substituted furan or pyrimidine derivatives
科学的研究の応用
3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(4-methoxyphenyl)ethyl]propanamide has several applications in scientific research:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and potential biological activity.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Materials Science: Its unique electronic properties may make it suitable for use in the development of advanced materials, such as organic semiconductors.
作用機序
The mechanism of action of 3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(4-methoxyphenyl)ethyl]propanamide is not well-documented. its structural components suggest potential interactions with various molecular targets:
Pyrimidine Ring: May interact with nucleic acids or enzymes involved in DNA/RNA synthesis.
Furan Ring: Could participate in π-π interactions with aromatic amino acids in proteins.
Trifluoromethyl Group: Known to enhance binding affinity and metabolic stability in drug molecules.
類似化合物との比較
Similar Compounds
- 3-{[4-(furan-2-yl)-6-(methyl)pyrimidin-2-yl]sulfanyl}-N-[2-(4-methoxyphenyl)ethyl]propanamide
- 3-{[4-(furan-2-yl)-6-(chloromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(4-methoxyphenyl)ethyl]propanamide
Uniqueness
The presence of the trifluoromethyl group in 3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(4-methoxyphenyl)ethyl]propanamide distinguishes it from similar compounds. This group is known to enhance the compound’s lipophilicity, metabolic stability, and binding affinity, making it a unique candidate for further research and development.
特性
分子式 |
C21H20F3N3O3S |
|---|---|
分子量 |
451.5 g/mol |
IUPAC名 |
3-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-[2-(4-methoxyphenyl)ethyl]propanamide |
InChI |
InChI=1S/C21H20F3N3O3S/c1-29-15-6-4-14(5-7-15)8-10-25-19(28)9-12-31-20-26-16(17-3-2-11-30-17)13-18(27-20)21(22,23)24/h2-7,11,13H,8-10,12H2,1H3,(H,25,28) |
InChIキー |
LTVYERIRJIZPAP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CCNC(=O)CCSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B15022401.png)
![O-{3-[(4-iodophenyl)carbamoyl]phenyl} bis(2-methylpropyl)carbamothioate](/img/structure/B15022405.png)
![3-chloro-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-7-nitro-1-benzothiophene-2-carboxamide](/img/structure/B15022413.png)
![3,4,5-trimethoxy-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B15022416.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]-4-(2-methylpropoxy)benzamide](/img/structure/B15022419.png)
![5-(3-methoxyphenyl)-1-methyl-N-[4-(trifluoromethyl)benzyl]-1H-imidazol-2-amine](/img/structure/B15022430.png)
![2-[3-(1,3-Benzothiazol-2-yl)-5-propyl-1,3,5-triazinan-1-yl]-1,3-benzothiazole](/img/structure/B15022440.png)
![4-({[(4Z)-1-[4-(Adamantan-1-YL)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}amino)-N-(3-methoxypyrazin-2-YL)benzene-1-sulfonamide](/img/structure/B15022446.png)
![N-(4-methylphenyl)-N'-{2-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]ethyl}ethanediamide](/img/structure/B15022450.png)
![N'-[(E)-(3-nitrophenyl)methylidene]-2-(3-toluidino)acetohydrazide](/img/structure/B15022462.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide](/img/structure/B15022468.png)
![8-(1,3-Benzodioxol-5-ylmethylamino)-7-[(2-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B15022474.png)

![2,4-dibromo-6-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}benzene-1,3-diol](/img/structure/B15022489.png)
